molecular formula C18H19FN2O2 B6041577 N-{2-[(2,6-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide

N-{2-[(2,6-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide

Cat. No. B6041577
M. Wt: 314.4 g/mol
InChI Key: CFRRSUBLCMYOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,6-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications. This compound is also known as DFMO, and it is a potent inhibitor of ornithine decarboxylase (ODC).

Mechanism of Action

DFMO acts as a suicide inhibitor, irreversibly binding to the active site of ODC and preventing the decarboxylation of ornithine to putrescine. This leads to a decrease in putrescine, spermidine, and spermine levels, which are essential for cell growth and proliferation.
Biochemical and physiological effects:
DFMO has been shown to inhibit tumor growth in various cancer types, including neuroblastoma, colon cancer, and prostate cancer. It has also been shown to have anti-inflammatory effects and potential use in the treatment of parasitic infections.

Advantages and Limitations for Lab Experiments

DFMO has several advantages as a research tool. It is a potent and specific inhibitor of ODC, making it a valuable tool for studying polyamine metabolism. However, it is important to note that DFMO can have off-target effects, and its use should be carefully controlled.

Future Directions

Future research on DFMO is focused on improving its efficacy and reducing its toxicity. This includes developing new formulations and delivery methods, as well as identifying new targets for DFMO. Additionally, DFMO is being investigated for its potential use in combination with other drugs for cancer treatment.

Synthesis Methods

DFMO can be synthesized through various methods, including the reaction of 2-fluorobenzoyl chloride with N-(2-aminoethyl)-2,6-dimethylbenzamide in the presence of triethylamine. Another method involves the reaction of 2-fluorobenzoyl chloride with N-(2-aminoethyl)-2,6-dimethylaniline in the presence of pyridine.

Scientific Research Applications

DFMO has been extensively studied for its potential use in cancer treatment. ODC is a key enzyme involved in polyamine biosynthesis, which plays a critical role in cell growth and proliferation. DFMO inhibits ODC activity, leading to a decrease in polyamine levels and ultimately, inhibition of cell growth. This makes DFMO a promising candidate for cancer therapy.

properties

IUPAC Name

N-[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-11-7-6-8-12(2)16(11)21-17(22)13(3)20-18(23)14-9-4-5-10-15(14)19/h4-10,13H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRRSUBLCMYOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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